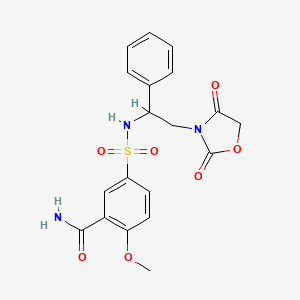

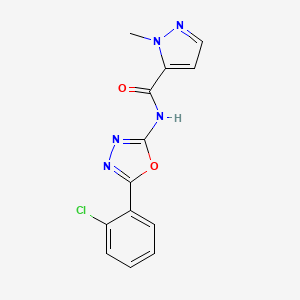

5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves Rhodium(III)-catalyzed chemodivergent annulations or similar processes utilizing C-H activation. For instance, annulations between N-methoxybenzamides and sulfoxonium ylides have been realized via Rh(III)-catalyzed C-H activation, showcasing a method that might be relevant for synthesizing structurally similar compounds (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds akin to 5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide can be characterized by techniques such as single crystal X-ray diffraction and DFT calculations. Studies often evaluate the influence of intermolecular interactions on molecular geometry, assessing the role of dimerization and crystal packing on the structure (Karabulut et al., 2014).

科学的研究の応用

Anticonvulsant and Benzodiazepine Receptor Agonism

Research on 4-thiazolidinone derivatives, which share some structural similarities with the queried molecule, indicates significant anticonvulsant activity and benzodiazepine receptor agonism. These compounds have shown considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, suggesting their potential application in studying and treating convulsive disorders. Notably, certain derivatives induced significant sedative-hypnotic activity without impairing learning and memory, highlighting the nuanced roles such molecules can play in modulating central nervous system function (Faizi et al., 2017).

Antimicrobial Activity

Compounds featuring sulfonamide and benzamide groups, similar to the core structure of the queried molecule, have been evaluated for their antimicrobial properties. For instance, novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds exhibited activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. This suggests the potential of such molecules in the development of new antimicrobial agents, particularly against resistant strains (Krátký et al., 2012).

Chemodivergent Annulations

The ability to undergo chemodivergent annulations, as seen in compounds involving N-methoxybenzamides and sulfoxonium ylides, points to the utility of such molecules in synthetic chemistry, particularly in creating complex molecules through C-H activation. These reactions open avenues for designing novel compounds with potential applications ranging from material science to pharmacologically active agents (Xu et al., 2018).

特性

IUPAC Name |

5-[[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]sulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7S/c1-28-16-8-7-13(9-14(16)18(20)24)30(26,27)21-15(12-5-3-2-4-6-12)10-22-17(23)11-29-19(22)25/h2-9,15,21H,10-11H2,1H3,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJQEXMHKKWFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)sulfamoyl)-2-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)

![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)

![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)

![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)

![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)